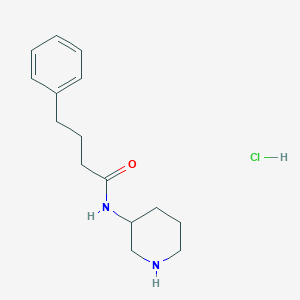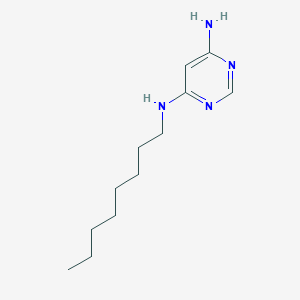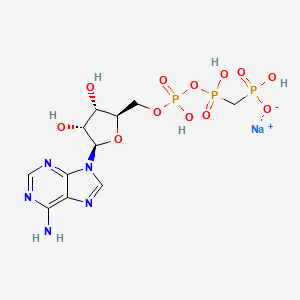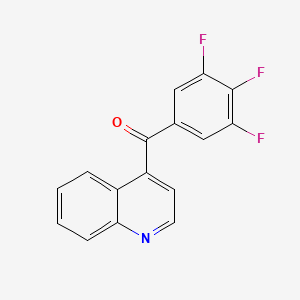
2-(2,6-Difluorophenyl)malononitrile
Übersicht
Beschreibung
“2-(2,6-Difluorophenyl)malononitrile” is a chemical compound with the molecular formula C9H4F2N2 . It has an average mass of 178.138 Da and a monoisotopic mass of 178.034256 Da . This compound is related to malononitrile, a compound known for its high reactivity .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, malononitrile derivatives are known for their high reactivity and are actively used for the preparation of various carbo- and heterocyclic products . The malononitrile dimer, a related compound, can be easily prepared by dimerization of malononitrile in the presence of bases such as sodium hydride or sodium alkoxide .Molecular Structure Analysis
The molecular structure of “this compound” consists of a malononitrile group attached to a 2,6-difluorophenyl group . The malononitrile group is considered one of the strongest natural electron-withdrawing groups .Chemical Reactions Analysis
Malononitrile derivatives, including “this compound”, have been extensively applied in the diversity-oriented synthesis of various heterocyclic motifs, bis-heterocyclic compounds, fused heterocycle derivatives, bicyclic bridged heterocyclic scaffolds, and highly substituted carbocyclic compounds . These products were synthesized via various types of reactions, such as cycloaddition, cyclocondensation, cascade/domino/tandem reactions along with multi-component reactions .Wissenschaftliche Forschungsanwendungen
Synthesis of Pesticide Intermediates and Organic Compounds
One notable application of 2-(2,6-Difluorophenyl)malononitrile derivatives is in the synthesis of organic compounds, such as 2-cyanomethyl-4-(2’,6’-difluorophenyl)thiazole, which serves as a pesticide intermediate. The synthesis process involves reacting malononitrile with hydrogen sulfide and 2,6-difluoroacetophenone, achieving a yield of over 40%. This compound's structure has been confirmed through various analytical methods, including GC-MS and NMR, highlighting its importance in the development of agrochemicals (Yang Peng, 2007).
Advancements in Alzheimer's Disease Imaging
In Alzheimer's disease research, a hydrophobic radiofluorinated derivative of 2-(1-[6-(dimethylamino)-2-naphthyl]ethylidene)malononitrile, known as [18F]FDDNP, has been utilized in conjunction with positron emission tomography (PET) to localize and quantify neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients. This groundbreaking approach facilitates diagnostic assessment and monitoring of treatment responses in Alzheimer’s disease, offering a non-invasive technique to visualize disease pathology in vivo (K. Shoghi-Jadid et al., 2002).
Chemical Analysis and Environmental Monitoring
Derivatives of this compound have been developed as colorimetric and fluorescent probes for the selective analysis and detection of malononitrile in chemical and environmental samples. These probes exhibit pronounced colorimetric and fluorescence turn-on responses, enabling the sensitive detection of malononitrile, a key chemical in various industrial and research applications. Such analytical methods are vital for monitoring environmental pollution and ensuring the safety of chemical processes (Na Yeong Kim et al., 2020); (Yuna Jung et al., 2020).
Photophysical and Electrochemical Research
Research into the photophysical characteristics and electrochemical transformations of malononitrile derivatives reveals their potential in developing new materials with desirable optical and electronic properties. Studies on two-photon absorption properties of malononitrile derivatives and the electrochemical synthesis of functionally substituted cyclopropanes exemplify the compound's versatility in materials science, paving the way for innovations in optical technologies and synthetic methodologies (Yuxia Zhao et al., 2007); (M. Elinson et al., 2000).
Wirkmechanismus
While the specific mechanism of action for “2-(2,6-Difluorophenyl)malononitrile” is not available, malononitrile derivatives are known for their wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2,6-difluorophenyl)propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F2N2/c10-7-2-1-3-8(11)9(7)6(4-12)5-13/h1-3,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPKMFUQUUKPCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C#N)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[3-(Difluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B1459516.png)

![[5-Chloro-2-(ethylthio)phenyl]-hydrazine](/img/structure/B1459519.png)
![4-Fluoro-4-[3-(trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B1459522.png)





